molecular formula C8H11NO B13173923 1-(1-Aminocyclopentyl)prop-2-yn-1-one

1-(1-Aminocyclopentyl)prop-2-yn-1-one

Cat. No.: B13173923
M. Wt: 137.18 g/mol
InChI Key: LPPWBAQQONUZEQ-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopentyl)prop-2-yn-1-one is an organic compound with the molecular formula C8H11NO It is characterized by the presence of an aminocyclopentyl group attached to a propynone moiety

Preparation Methods

The synthesis of 1-(1-Aminocyclopentyl)prop-2-yn-1-one can be achieved through several methods. One common approach involves the acylation of terminal alkynes with N-acylbenzotriazole in the presence of zinc chloride as a catalyst. This reaction is typically carried out in an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) at 60°C, yielding the desired product in high efficiency . Another method involves the reaction of phenyl acetylene with appropriate precursors under mild conditions .

Chemical Reactions Analysis

1-(1-Aminocyclopentyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Aminocyclopentyl)prop-2-yn-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopentyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and downstream signaling pathways. For example, it may inhibit dipeptidyl peptidase 4, leading to alterations in glucose metabolism and other physiological processes .

Comparison with Similar Compounds

1-(1-Aminocyclopentyl)prop-2-yn-1-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(1-aminocyclopentyl)prop-2-yn-1-one

InChI

InChI=1S/C8H11NO/c1-2-7(10)8(9)5-3-4-6-8/h1H,3-6,9H2

InChI Key

LPPWBAQQONUZEQ-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1(CCCC1)N

Origin of Product

United States

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